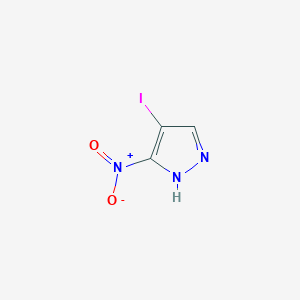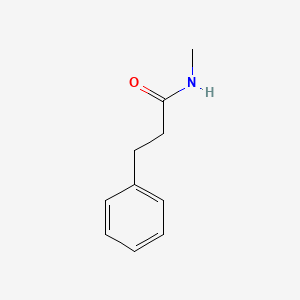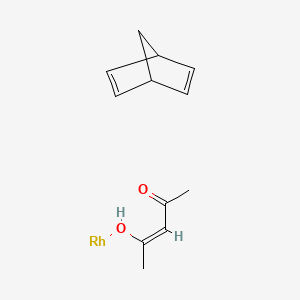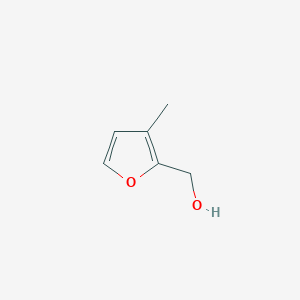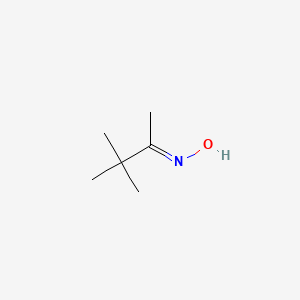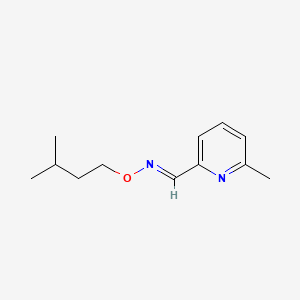![molecular formula C20H18N4 B1352868 Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 13412-07-2](/img/structure/B1352868.png)
Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- is a synthetic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a diazene derivative, which is a type of organic compound with two nitrogen atoms connected by a double bond. Diazene derivatives are of interest due to their unique properties, such as high reactivity and stability.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Diazene derivatives play a crucial role in organic synthesis, particularly in the construction of complex molecules and intermediates. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the production of non-steroidal anti-inflammatory drugs, demonstrates the utility of diazene derivatives in facilitating cross-coupling reactions (Qiu et al., 2009). Moreover, homologation reactions of ketones with diazo compounds illustrate the expansive utility of diazenes in modifying ketone structures, thereby enriching the toolbox for organic synthesis (Candeias et al., 2016).
Sensor Development and Imaging
Diazene derivatives are integral in the development of chemosensors due to their high selectivity and sensitivity towards various analytes. The fluorescence properties of diazene-based compounds, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), make them ideal for applications in medical diagnostics and treatment. BODIPY and its derivatives have been explored for the detection of metal ions, pH monitoring, and as fluorescent tags for biomolecules, showcasing the adaptability of diazene derivatives in creating functional materials for bioimaging and diagnostics (Marfin et al., 2017).
Material Science and Engineering
In material science, diazene derivatives contribute to the advancement of organic electronics and photonics. The structural modification of BODIPY derivatives, for example, extends their emission spectrum from green to near-infrared (NIR), making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the photophysical properties of diazene-based materials through chemical modification underscores their significance in developing new optoelectronic devices with improved performance and energy efficiency (Squeo et al., 2020).
Propiedades
IUPAC Name |
N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDKKLAWINVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

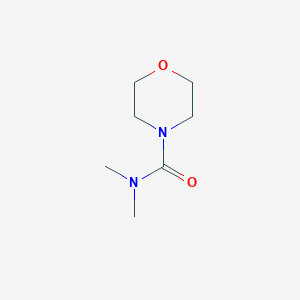
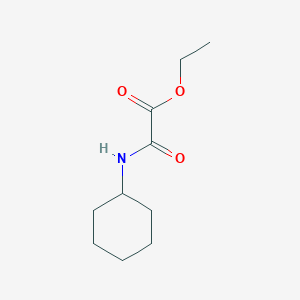
![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)
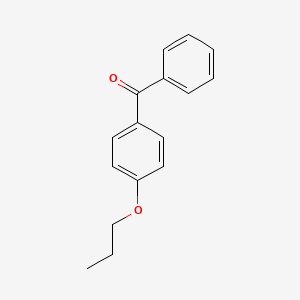
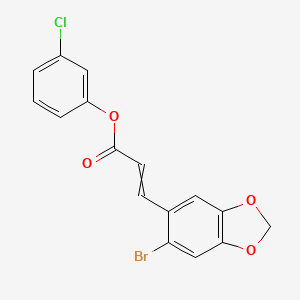
![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)
![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)
